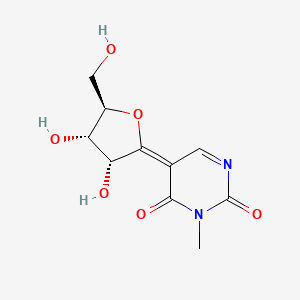
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione is a naturally occurring naphthoquinone derivative. It is known for its vibrant red color and is commonly found in the roots of certain plants like Lithospermum erythrorhizon and Arnebia euchroma. This compound has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and wound healing properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthoquinone derivative.
Alkylation: The naphthoquinone is alkylated using 4-methylpent-3-en-1-yl halide under basic conditions.
Hydroxylation: The resulting product undergoes hydroxylation at the 5 and 8 positions using a suitable oxidizing agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources. The roots of Lithospermum erythrorhizon are harvested, dried, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction of the quinone moiety can lead to the formation of hydroquinone derivatives.
Substitution: The hydroxyl groups at positions 5 and 8 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various naphthoquinone derivatives.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and wound healing properties.
Industry: Used as a natural dye and in the formulation of cosmetics and skincare products.
作用機序
The compound exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Wound Healing: Promotes cell migration and proliferation, enhancing tissue regeneration.
類似化合物との比較
Similar Compounds
Shikonin: Another naphthoquinone derivative with similar biological activities.
Alkannin: An isomer of shikonin with comparable properties.
Lawsone: A naphthoquinone found in henna with anti-inflammatory and anti-microbial properties.
Uniqueness
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinones .
特性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC名 |
5,8-dihydroxy-6-(4-methylpent-3-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,19-20H,3,5H2,1-2H3 |
InChIキー |
SIKBFOBVCLNPFM-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)
![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)

![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)

![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)




![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
